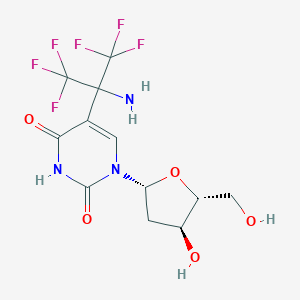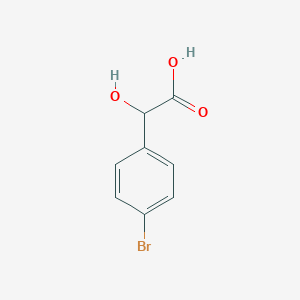![molecular formula C26H25N3O4 B039839 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid CAS No. 124985-63-3](/img/structure/B39839.png)
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid, commonly known as ACDC, is a fluorescent dye that has been widely used in scientific research. It is a member of the xanthenes family of dyes and is known for its bright red fluorescence. ACDC has been used in a variety of applications, including microscopy, flow cytometry, and fluorescence imaging.
Mécanisme D'action
The mechanism of action of ACDC involves its ability to bind to cellular structures and emit bright red fluorescence upon excitation with light. This property has made it a valuable tool for studying cellular processes and interactions.
Biochemical and Physiological Effects:
ACDC has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that the effects of ACDC on biochemical and physiological processes have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ACDC is its bright red fluorescence, which makes it easy to detect and track in cellular processes. Additionally, its low toxicity and ease of use make it a valuable tool in scientific research. However, one limitation of ACDC is its relatively low photostability, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several potential future directions for research involving ACDC. One possible area of study is the development of more photostable derivatives of ACDC, which would increase its usefulness in long-term experiments. Another potential direction is the use of ACDC as a tool for studying cellular signaling pathways, as well as for monitoring changes in intracellular pH. Additionally, ACDC could be used as a probe for studying protein-protein interactions in living cells.
Méthodes De Synthèse
The synthesis of ACDC involves several steps, including the condensation of 3,6-bis(dimethylamino)xanthene-9-carbaldehyde with cyclohexane-1,4-dione, followed by acetylation of the resulting compound. The final product is obtained by treating the acetylated compound with a strong acid, such as sulfuric acid.
Applications De Recherche Scientifique
ACDC has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence imaging. It has also been used as a probe for studying protein-protein interactions, as well as for monitoring changes in intracellular pH.
Propriétés
Numéro CAS |
124985-63-3 |
|---|---|
Nom du produit |
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
Formule moléculaire |
C26H25N3O4 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
3-acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32) |
Clé InChI |
GXOCAICLOJUEBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
SMILES canonique |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
Synonymes |
acetamidotetramethylrhodamine ATMR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



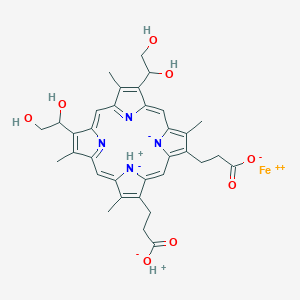
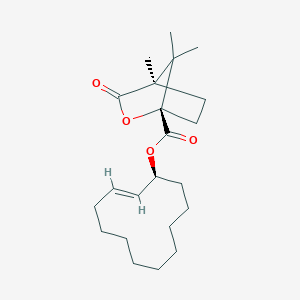




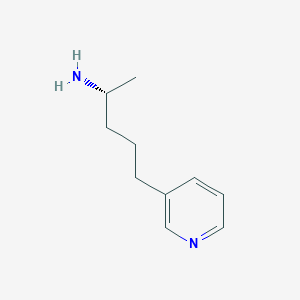


![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)
